molecular formula C8H6BrNO4 B12824280 3-Bromo-6-methyl-2-nitrobenzoic acid

3-Bromo-6-methyl-2-nitrobenzoic acid

Cat. No.: B12824280
M. Wt: 260.04 g/mol
InChI Key: SYALJYXPSDISHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-6-methyl-2-nitrobenzoic acid (CAS: 1498300-48-3) is a substituted benzoic acid derivative with a molecular formula of C 8 H 6 BrNO 4 and a molecular weight of 260.04 g/mol . Its chemical identity is defined by a specific arrangement of substituents on the benzene ring: a carboxylic acid, a bromine atom at position 3, a methyl group, and a nitro group at position 2 . This pattern results in a unique interplay of electronic effects, where the carboxylic acid and nitro group act as strong electron-withdrawing groups, while the methyl group is electron-donating . This synergy deactivates the aromatic ring towards electrophilic substitution and enhances the acidity of the carboxyl group due to both electronic effects and steric hindrance from the ortho substituents . The primary value of this compound is its role as a versatile synthetic intermediate and building block in organic synthesis . Its multiple functional groups provide various handles for constructing more complex molecular architectures, particularly in pharmaceuticals and agrochemicals . A prominent application is found in medicinal chemistry research, where it serves as a key starting material in the multi-step synthesis of quinazolinone-2-carboxamide derivatives, which have been investigated as novel antimalarial agents . The compound can be synthesized via the nitration of 3-bromo-6-methylbenzoic acid under controlled temperature conditions . In chemical reactions, the nitro group can be reduced to an amino group using reagents like hydrogen gas with a palladium catalyst, opening pathways to further functionalization . This compound is for research use only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

Molecular Formula

C8H6BrNO4

Molecular Weight

260.04 g/mol

IUPAC Name

3-bromo-6-methyl-2-nitrobenzoic acid

InChI

InChI=1S/C8H6BrNO4/c1-4-2-3-5(9)7(10(13)14)6(4)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

SYALJYXPSDISHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-methyl-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method is the nitration of 3-bromo-6-methylbenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-methyl-2-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-6-methyl-2-nitrobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-methyl-2-nitrobenzoic acid depends on its specific application. In chemical reactions, the nitro group acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces .

Comparison with Similar Compounds

The structural and functional uniqueness of 3-bromo-6-methyl-2-nitrobenzoic acid can be elucidated through comparison with positional isomers and analogs. Below is a detailed analysis:

Structural Isomers
Compound Name Substituent Positions Molecular Formula Key Properties/Applications Reference Similarity Score
This compound Br (3), CH₃ (6), NO₂ (2) C₈H₆BrNO₄ High acidity (due to nitro at ortho position), moderate solubility in polar solvents N/A
2-Bromo-6-nitrobenzoic acid Br (2), NO₂ (6) C₇H₄BrNO₄ Stronger acidity (nitro para to COOH), used in dye synthesis 0.93
5-Bromo-2-methyl-3-nitrobenzoic acid Br (5), CH₃ (2), NO₂ (3) C₈H₆BrNO₄ Reduced acidity (nitro meta to COOH), higher thermal stability 0.93
2-Bromo-6-methyl-4-nitrobenzoic acid Br (2), CH₃ (6), NO₂ (4) C₈H₆BrNO₄ Lower reactivity in electrophilic substitution (nitro at para to COOH) 0.89

Key Observations :

  • Acidity : The ortho-nitro group in this compound enhances acidity compared to analogs with nitro groups at meta or para positions .
  • Solubility: The methyl group at position 6 improves solubility in organic solvents compared to non-methylated analogs (e.g., 2-bromo-6-nitrobenzoic acid) .
  • Reactivity : Bromine at position 3 directs electrophilic substitution to positions 4 or 5, whereas bromine at position 2 (as in 2-bromo-6-methyl-4-nitrobenzoic acid) alters regioselectivity .
Functional Analogs
Compound Name Functional Group Variation Molecular Formula Applications
3-Bromo-5-fluoro-2-nitrobenzoic acid Fluorine at position 5 C₇H₃BrFNO₄ Enhanced bioactivity in antimicrobial agents
3-Bromo-2-methoxybenzoic acid Methoxy instead of nitro C₈H₇BrO₃ Intermediate in polymer chemistry
3-Bromo-6-fluoro-2-nitrobenzoic acid Fluorine at position 6 C₇H₃BrFNO₄ Used in radiopharmaceuticals due to fluorine’s isotopic properties

Key Observations :

  • Bioactivity : Fluorine substitution (e.g., 3-bromo-5-fluoro-2-nitrobenzoic acid) increases antimicrobial potency compared to the methyl-substituted compound .
  • Thermal Stability : Methoxy-substituted analogs (e.g., 3-bromo-2-methoxybenzoic acid) exhibit lower thermal decomposition rates than nitro-substituted derivatives .

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